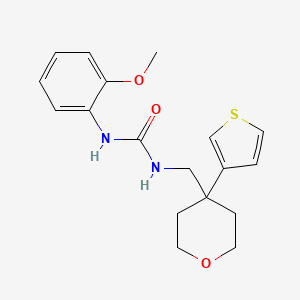

1-(2-methoxyphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

1-(2-methoxyphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a thiophenyl group, and a tetrahydropyran ring, making it an interesting subject for scientific research.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-16-5-3-2-4-15(16)20-17(21)19-13-18(7-9-23-10-8-18)14-6-11-24-12-14/h2-6,11-12H,7-10,13H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWQEYPORJXXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 2-methoxyphenyl isocyanate and the 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methylamine separately. These intermediates are then reacted under controlled conditions to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted urea compounds.

Scientific Research Applications

1-(2-methoxyphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

Medicine: Research may explore its potential as a drug candidate for treating various diseases.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-methoxyphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea include other urea derivatives with different substituents on the phenyl, thiophenyl, or tetrahydropyran rings. Examples include:

- 1-(2-hydroxyphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

- 1-(2-methoxyphenyl)-3-((4-(furan-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(2-Methoxyphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a methoxyphenyl group, a tetrahydropyran ring, and a thiophene ring, all linked through a urea moiety. Its design suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound may exhibit significant antimicrobial activity. In particular, related compounds have shown potent inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

Enzyme Inhibition

The biological activity of this compound is also linked to its ability to inhibit specific enzymes. Research has shown that related urea derivatives can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. The IC50 values for these activities were reported in the range of 0.0033 to 0.046 µg/mL . This dual-target inhibition mechanism may contribute to the reduced likelihood of developing bacterial resistance.

Case Studies

-

Case Study on Antibacterial Activity :

A study evaluated a series of urea derivatives, including those structurally similar to this compound). The results indicated that compounds with thiophene moieties exhibited enhanced antibacterial properties compared to those without, suggesting that the thiophene ring plays a crucial role in binding to bacterial targets . -

Case Study on Cytotoxicity :

In vitro assays were conducted to assess the cytotoxic effects of this compound on human liver cell lines (HepG2). The results indicated low toxicity levels, making it a promising candidate for further therapeutic development .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The urea linkage may facilitate hydrogen bonding with active sites on enzymes, thereby inhibiting their function and disrupting critical biochemical pathways .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar urea derivatives:

| Compound Name | Structure Features | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| 1-(2-Methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)urea | Pyrrolidine ring | Moderate | Low |

| 1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea | Thiophene ring only | High | Moderate |

| 1-(2-Methoxyphenyl)-3-((tetrahydropyran-4-yl)methyl)urea | Tetrahydropyran only | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.